Cas no 4499-83-6 (p-Sexiphenylene)

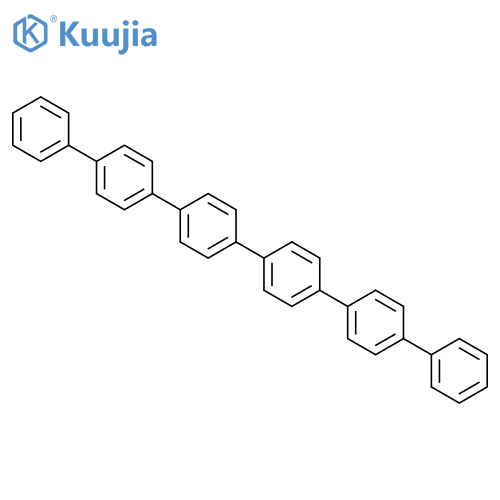

p-Sexiphenylene structure

商品名:p-Sexiphenylene

p-Sexiphenylene 化学的及び物理的性質

名前と識別子

-

- Sexiphenyl

- p-Sexiphenyl

- 1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene

- p-Sexiphenylene

- [1,1',4',1'',4'',1''',4''',1'''',4'''',1''''']Sexiphenyl

- 1-phenyl-4-{4-[4-(4-phenylphenyl)phenyl]phenyl}benzene

- EINECS 224-799-2

- para-hexaphenyl

- para-sexiphenyl

- Parasexipheyl

- p-Hexaphenyl

- p-Quaterphenyl,4,4'''-diphenyl

- p-Sexiphenyl,95%

- UNII-RD49NY98YH

- 1,1':4',1'':4'',1'''-Quaterphenyl, 4,4'''-diphenyl-

- FT-0635327

- SB66548

- ZEMDSNVUUOCIED-UHFFFAOYSA-N

- 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl

- S0220

- DTXSID20196353

- 4499-83-6

- AS-19302

- p-Quaterphenyl, 4,4'''-diphenyl-

- 1-PHENYL-4-(4-(4-(4-PHENYLPHENYL)PHENYL)PHENYL)BENZENE

- C36H26 (sexiphenyl)

- RD49NY98YH

- MFCD00039559

- AKOS015840519

- NS00046525

- AMY38648

- T72484

- Phthalocyanine Lead(II) (purified by sublimation)

- DB-051260

- DTXCID30118844

-

- MDL: MFCD00039559

- インチ: InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H

- InChIKey: ZEMDSNVUUOCIED-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6

計算された属性

- せいみつぶんしりょう: 458.20300

- どういたいしつりょう: 458.203

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 36

- 回転可能化学結合数: 5

- 複雑さ: 550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 0A^2

じっけんとくせい

- 色と性状: クリーム粉

- 密度みつど: 1.102

- ゆうかいてん: >400℃

- ふってん: 703.2°Cat760mmHg

- フラッシュポイント: 381.2°C

- 屈折率: 1.636

- PSA: 0.00000

- LogP: 10.02160

- ようかいせい: 自信がない

p-Sexiphenylene セキュリティ情報

- 危険物輸送番号:3018

- WGKドイツ:3

- セキュリティの説明: S26; S36/37/39; S45

- RTECS番号:TF3125000

-

危険物標識:

- 包装等級:II

- 危険レベル:6.1(a)

- リスク用語:R23/24/25; R36/37/38

- セキュリティ用語:6.1(a)

- 包装カテゴリ:II

p-Sexiphenylene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

p-Sexiphenylene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34300-250mg |

1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene |

4499-83-6 | 250mg |

¥508.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230566-100mg |

p-Sexiphenyl |

4499-83-6 | 97% | 100mg |

¥382.00 | 2024-05-13 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34300-1g |

1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene |

4499-83-6 | 1g |

¥1468.0 | 2021-09-08 | ||

| BAI LING WEI Technology Co., Ltd. | 617939-250MG |

p-Sexiphenyl, 97.5% |

4499-83-6 | 97.5% | 250MG |

¥ 638 | 2022-04-26 | |

| Cooke Chemical | A7355112-5g |

p-Sexiphenyl |

4499-83-6 | 95% | 5g |

RMB 6270.40 | 2025-02-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0220-100MG |

p-Sexiphenyl |

4499-83-6 | 100mg |

¥590.00 | 2023-09-07 | ||

| Cooke Chemical | A7355112-100MG |

p-Sexiphenyl |

4499-83-6 | 95% | 100mg |

RMB 559.20 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230566-250mg |

p-Sexiphenyl |

4499-83-6 | 97% | 250mg |

¥785.00 | 2024-05-13 | |

| A2B Chem LLC | AB78664-1g |

P-Sexiphenyl |

4499-83-6 | 1g |

$1063.00 | 2023-12-30 | ||

| Aaron | AR003UPG-100mg |

p-Sexiphenyl |

4499-83-6 | 97% | 100mg |

$43.00 | 2023-12-13 |

p-Sexiphenylene 関連文献

-

J?rn-Oliver Vogel,Ingo Salzmann,Steffen Duhm,Martin Oehzelt,Jürgen P. Rabe,Norbert Koch J. Mater. Chem. 2010 20 4055

-

Laura O. Péres,Fran?oise Guillet,Gérard Froyer Org. Biomol. Chem. 2004 2 452

-

Lidong Sun,Chunyang Liu,Daniel Queteschiner,Günther Weidlinger,Peter Zeppenfeld Phys. Chem. Chem. Phys. 2011 13 13382

-

Li-jing Gong,Cheng Ma,Chun-ping Li,Jin-kai Lv,Xiang-yu Zhang New J. Chem. 2020 44 10484

-

Thomas Plehn,Dirk Ziemann,Volkhard May Phys. Chem. Chem. Phys. 2018 20 26870

4499-83-6 (p-Sexiphenylene) 関連製品

- 612-71-5(1,3,5-Triphenylbenzene)

- 501-65-5(Diphenylacetylene)

- 92-06-8(M-Terphenyl)

- 644-08-6(4-Phenyltoluene)

- 25570-02-9(3,3',5,5'-Tetramethylbiphenyl)

- 135-70-6(P-Quaterphenyl)

- 643-93-6(3-Methyl-1,1'biphenyl)

- 613-33-2(4,4'-Bitoluene)

- 92-94-4(4-phenyl-1,1'-biphenyl)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4499-83-6)P-SEXIPHENYL

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4499-83-6)p-Sexiphenylene

清らかである:99%/99%

はかる:1g/5g

価格 ($):238.0/1076.0